2-Thiopheneglyoxylic acid
Overview
Description
2-Thiopheneglyoxylic acid, also known as 2-oxo-2-(thiophen-2-yl)acetic acid, is an organic compound with the molecular formula C6H4O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Scientific Research Applications
2-Thiopheneglyoxylic acid has several applications in scientific research:
Safety and Hazards
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 2-Thiopheneglyoxylic acid could be in the development of new compounds with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiopheneglyoxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-thiopheneacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2-Thiopheneglyoxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form thiophene-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into 2-thiopheneacetic acid.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: Thiophene-2,3-dicarboxylic acid.
Reduction: 2-Thiopheneacetic acid.
Substitution: Halogenated thiophene derivatives.
Mechanism of Action
The mechanism by which 2-thiopheneglyoxylic acid exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique optical and electronic properties due to the interaction between the metal center and the thiophene ring . In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- Thiophene-2,3-dicarboxylic acid
Comparison: 2-Thiopheneglyoxylic acid is unique due to the presence of both a carboxyl and a keto group on the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. Additionally, its ability to form stable metal complexes distinguishes it from other thiophene derivatives .
Properties
IUPAC Name |
2-oxo-2-thiophen-2-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWRVUADKUVEGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193733 | |
Record name | alpha-Oxothiophen-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4075-59-6 | |
Record name | 2-Thiopheneglyoxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4075-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiopheneglyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Oxothiophen-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha-oxothiophen-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-THIOPHENEGLYOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723A77PV2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-thiopheneglyoxylic acid in coordination chemistry, particularly with lanthanide ions?
A: this compound (HL) acts as a versatile ligand in coordination chemistry, readily forming complexes with lanthanide ions like Europium (Eu3+). [, ] These complexes exhibit interesting luminescent properties, making them potentially useful in various applications. Research shows that the carboxylate and carbonyl groups of HL directly coordinate with the Europium ion. [, ]
Q2: What insights can be gained from the gas-phase pyrolysis studies of this compound?
A: Gas-phase pyrolysis studies provide valuable information about the thermal stability and decomposition pathways of this compound. [] These studies have revealed that the compound decomposes primarily through a concerted six-membered transition state, yielding products like carbon dioxide and thiophenecarboxaldehyde. [] The kinetic data obtained from these studies offer insights into the relative reactivity of the molecule and its substituents.
Q3: Are there spectroscopic techniques that can be used to characterize this compound and its metal complexes?
A: Yes, several spectroscopic techniques are valuable for characterizing this compound and its metal complexes. Infrared (IR) spectroscopy is helpful in identifying characteristic functional groups like C=O, C-O, and O-H. [] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, provides information about the chemical environment of the protons in the molecule, which can be used to confirm complex formation and structural changes. [] Furthermore, fluorescence spectroscopy is crucial for studying the luminescent properties of the Europium complexes, particularly the excitation and emission spectra. [, ]
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